molecular formula C8H10BrNO3 B3033567 3-bromo-2,5,6-trimethoxyPyridine CAS No. 106331-72-0

3-bromo-2,5,6-trimethoxyPyridine

Cat. No.: B3033567
CAS No.: 106331-72-0
M. Wt: 248.07 g/mol
InChI Key: WAPQUZSDSNSMDQ-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trimethoxyPyridine (3-Br-TMP) is an organic compound belonging to the pyridine family and is commonly used as an intermediate in organic synthesis. It is a brominated version of the 2,5,6-trimethoxypyridine (TMP) molecule and has been used in a variety of applications, including medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

Spectroscopic Characterization and Optical Properties

One of the applications of 3-bromo-2,5,6-trimethoxyPyridine and its derivatives is in the field of spectroscopy and optical studies. For example, 5-Bromo-2-(trifluoromethyl)pyridine was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its structure was optimized using density functional theory (DFT), and its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties were examined. This shows the potential of such compounds in optical applications and spectroscopic characterization (Vural & Kara, 2017).

Antimicrobial and Antiviral Activities

Another significant application of this compound derivatives is in the field of antimicrobial and antiviral research. For instance, derivatives of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones showed potential antiviral activity against a range of viruses, including herpes simplex and vaccinia virus, and demonstrated certain levels of antimicrobial activity. This highlights their potential in developing new antiviral and antimicrobial agents (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

Synthesis and Molecular Structures

The synthesis and molecular structures of this compound derivatives are also a crucial area of research. Studies have shown the synthesis of various derivatives, like 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines, from 2-bromo-pyridine. These syntheses contribute to understanding the molecular structures and potential applications in organic chemistry and materials science (Riedmiller, Jockisch, & Schmidbaur, 1999).

Antioxidant Properties

Derivatives of this compound have shown interesting antioxidant properties. For example, the synthesis and study of a series of 6-substituted-2,4-dimethyl-3-pyridinols revealed their potential as chain-breaking antioxidants. Such compounds could have significant implications in the development of new antioxidant agents (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Cytotoxicity and Antitumor Activity

Some this compound derivatives have shown promise in antitumor and cytotoxic studies. Research into novel pyridine-based derivatives via Suzuki Cross-Coupling Reaction revealed their potential anti-thrombolytic, biofilm inhibition, and haemolytic activities. This highlights their potential in developing new therapeutic agents for treating various cancers (Ahmad et al., 2017).

Properties

IUPAC Name

3-bromo-2,5,6-trimethoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c1-11-6-4-5(9)7(12-2)10-8(6)13-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPQUZSDSNSMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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